molecular formula C16H21NO4 B8191368 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester

Cat. No.: B8191368
M. Wt: 291.34 g/mol
InChI Key: KOKLTGOHIRFVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C16H21NO4. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyl carbamate (Cbz) group and a methyl ester group.

Preparation Methods

The synthesis of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester typically involves several steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.

    Protection: The amino group of the pyrrolidine is protected using a benzyl carbamate (Cbz) group.

    Methylation: The carboxylic acid group is then esterified to form the methyl ester.

    Reaction Conditions: Common reagents used in these steps include benzyl chloroformate for the protection step and methanol for the esterification step. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the benzyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules.

    Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Biological Studies: It serves as a building block for the synthesis of biologically active compounds, aiding in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The benzyl carbamate group can act as a protecting group, allowing selective reactions at other functional sites. The pyrrolidine ring structure provides rigidity and stability, making it a valuable scaffold in drug design. The compound can interact with enzymes and receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester can be compared with similar compounds such as:

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2)9-13(14(18)20-3)17(11-16)15(19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKLTGOHIRFVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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